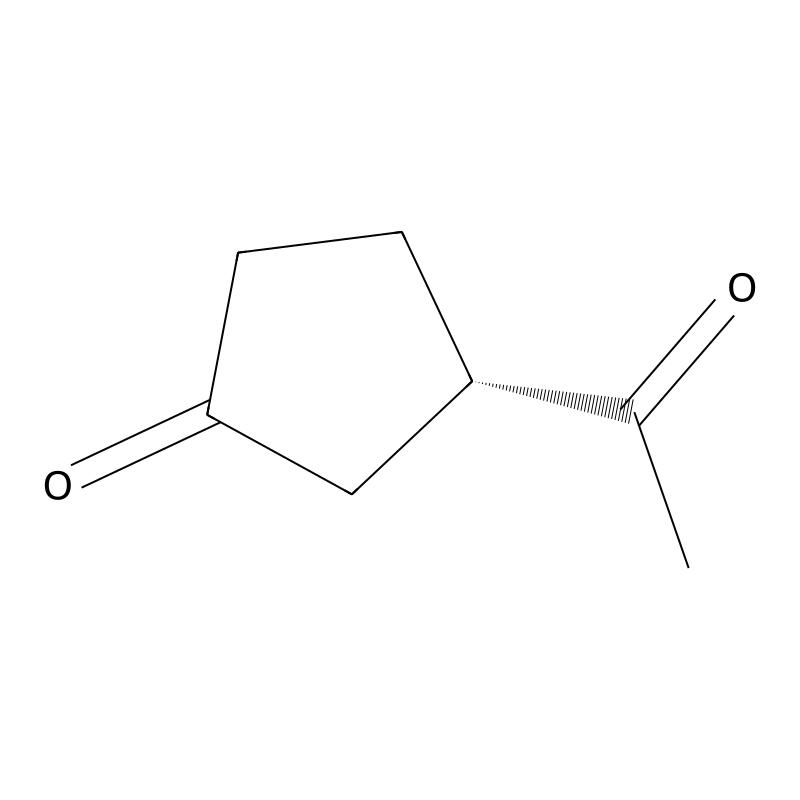

(3S)-3-Acetylcyclopentan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(3S)-3-Acetylcyclopentan-1-one is a cyclic ketone characterized by its unique structure, which consists of a cyclopentane ring with an acetyl group attached to the third carbon. Its molecular formula is , and it has a molar mass of approximately 126.15 g/mol. The compound appears as a clear liquid that can range in color from colorless to light yellow or light orange. It is soluble in organic solvents and has a density of 1.043 g/mL at 25 °C .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.

- Condensation Reactions: It can react with enolates or other nucleophiles to form larger cyclic or acyclic structures.

- Reduction Reactions: The carbonyl can be reduced to form secondary alcohols using reagents like lithium aluminum hydride or sodium borohydride.

These reactions make (3S)-3-acetylcyclopentan-1-one a versatile intermediate in organic synthesis.

(3S)-3-acetylcyclopentan-1-one can be synthesized through several methods:

- Direct Acetylation: Cyclopentanone can be acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

- Cyclization Reactions: Starting from appropriate linear precursors, cyclization can be achieved via intramolecular reactions facilitated by acid or base catalysis.

- Enzymatic Synthesis: Enzymatic methods may also be employed for more selective transformations, providing an environmentally friendly alternative.

These methods highlight the compound's accessibility for synthetic chemists.

(3S)-3-acetylcyclopentan-1-one finds applications across various fields:

- Pharmaceutical Industry: As a key intermediate in the synthesis of drugs, particularly those aimed at treating neurological disorders.

- Fragrance Industry: Used as a scent component due to its pleasant aroma profile.

- Organic Synthesis: Acts as a building block for more complex organic molecules, facilitating the development of new materials and compounds.

Its versatility makes it valuable in both industrial and research settings.

Several compounds share structural similarities with (3S)-3-acetylcyclopentan-1-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Acetylcyclopentanone | Cyclic ketone | Different position of the acetyl group |

| 3-Methylpentan-2-one | Linear ketone | Longer carbon chain, different reactivity |

| 4-Acetylcyclohexanone | Cyclic ketone | Larger ring size, different stereochemistry |

| 2-Hydroxyacetophenone | Aromatic ketone | Contains a hydroxyl group, used in pharmaceuticals |

The uniqueness of (3S)-3-acetylcyclopentan-1-one lies in its specific stereochemistry and cyclopentane structure, which may confer distinct properties compared to these similar compounds. Its applications in pharmaceuticals and organic synthesis further highlight its importance in chemical research and industry.

(3S)-3-Acetylcyclopentan-1-one possesses a distinctive molecular architecture characterized by a cyclopentanone ring bearing an acetyl substituent at the 3-position with defined stereochemistry. The compound exhibits the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 grams per mole, establishing it as a relatively compact bicarbonyl system. The stereochemical designation (3S) indicates the absolute configuration at the tertiary carbon center, which plays a crucial role in determining the compound's reactivity and synthetic utility in asymmetric transformations.

The structural framework of (3S)-3-acetylcyclopentan-1-one incorporates two distinct carbonyl functionalities that exhibit different electronic and steric environments. The cyclopentanone carbonyl experiences the constraints of the five-membered ring system, while the acetyl carbonyl maintains greater conformational freedom. This dual carbonyl arrangement creates unique reactivity patterns, as demonstrated in studies where the compound showed distinctive behavior in hydrazone formation reactions, displaying little discrimination between the two carbonyl groups and forming bis-hydrazones that give rise to complex nuclear magnetic resonance spectra.

The three-dimensional structure of this molecule exhibits specific conformational preferences that influence its chemical behavior. The cyclopentane ring adopts envelope or half-chair conformations, with the acetyl substituent occupying either axial or equatorial positions depending on the specific conformer. These conformational dynamics significantly impact the accessibility of reactive sites and the stereochemical outcome of chemical transformations involving this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀O₂ | |

| Molecular Weight | 126.15 g/mol | |

| CAS Registry Number | 155253-53-5 | |

| Stereochemical Configuration | (3S) | |

| Functional Groups | Cyclopentanone, Acetyl |

Historical Context in Organic Synthesis

The development of (3S)-3-acetylcyclopentan-1-one as a synthetic intermediate emerged from the broader evolution of cyclopentanone chemistry and the growing importance of chiral ketones in asymmetric synthesis. The synthetic accessibility of this compound has been significantly enhanced through various methodological advances, including electrochemical oxidative decarboxylation techniques that provide efficient access to 1,4-diketone systems. These electrochemical methods have demonstrated remarkable effectiveness, with researchers achieving yields of up to 77% for cyclopentanone-bearing diketones under optimized reaction conditions.

The historical significance of 3-acetylcyclopentanone derivatives in organic synthesis can be traced to their utility as versatile building blocks for complex natural product synthesis. The compound's dual carbonyl functionality has made it particularly valuable in constructing polycarbonyl frameworks that serve as precursors to various biologically active molecules. The development of mild reaction conditions for accessing these compounds has been crucial, with studies demonstrating that treatment of complex reaction mixtures with aqueous hydrochloric acid solutions can efficiently convert intermediate products to the desired diketone structures.

The evolution of synthetic approaches to (3S)-3-acetylcyclopentan-1-one has been influenced by advances in asymmetric catalysis and chiral auxiliary chemistry. The compound's role in asymmetric synthesis has been particularly enhanced by the development of methods that allow for precise control of stereochemistry during formation and subsequent transformations. These developments have positioned the compound as an important intermediate in the synthesis of enantiomerically pure target molecules.

Research into the synthetic utility of 3-acetylcyclopentanone derivatives has revealed their capacity to participate in diverse chemical transformations while maintaining structural integrity. The compound's stability under various reaction conditions, combined with its predictable reactivity patterns, has made it a reliable choice for synthetic chemists seeking to incorporate chiral centers into complex molecular frameworks.

Nomenclature and Classification as a Chiral Ketone

The systematic nomenclature of (3S)-3-acetylcyclopentan-1-one follows International Union of Pure and Applied Chemistry conventions, reflecting both its structural features and stereochemical configuration. The compound is classified under several naming systems, with alternative designations including cyclopentanone, 3-acetyl-, (3S)- according to Chemical Abstracts Service nomenclature. This systematic approach to naming ensures precise identification and avoids confusion with its stereoisomeric counterparts, particularly the (3R) enantiomer which bears the CAS registry number 155253-52-4.

The classification of this molecule as a chiral ketone reflects its possession of an asymmetric carbon center at the 3-position of the cyclopentanone ring. This stereogenic center imparts distinctive three-dimensional properties to the molecule, influencing its interactions with other chiral environments and its behavior in asymmetric reactions. The compound's dual carbonyl functionality further classifies it within the broader category of dicarbonyl compounds, specifically as a 1,4-diketone system when considering the spatial relationship between the two carbonyl groups.

The stereochemical descriptor (3S) provides essential information about the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. This designation is crucial for understanding the compound's behavior in asymmetric synthesis applications, where the precise three-dimensional arrangement of atoms determines the outcome of chemical transformations. The compound's classification within chiral auxiliary frameworks has been particularly important in asymmetric alkylation reactions and related transformations.

The molecular classification of (3S)-3-acetylcyclopentan-1-one also encompasses its role as a synthetic intermediate in complex molecule construction. The compound serves as a key building block in the synthesis of various natural products and pharmaceutical intermediates, where its chiral nature provides essential stereochemical information that translates to the final target molecules. This classification has been instrumental in establishing the compound's value within the synthetic organic chemistry community.

| Classification Category | Specific Designation | Significance |

|---|---|---|

| Systematic Name | (3S)-3-acetylcyclopentan-1-one | IUPAC nomenclature |

| CAS Name | Cyclopentanone, 3-acetyl-, (3S)- | Chemical Abstracts Service |

| Functional Class | Chiral Ketone | Asymmetric center present |

| Structural Type | 1,4-Diketone | Dual carbonyl functionality |

| Synthetic Role | Chiral Building Block | Asymmetric synthesis applications |

Significance in Asymmetric Synthesis

The significance of (3S)-3-acetylcyclopentan-1-one in asymmetric synthesis stems from its unique combination of structural features that enable precise stereochemical control in complex molecular constructions. The compound's dual carbonyl system provides multiple reactive sites that can be selectively engaged under appropriate reaction conditions, allowing for the sequential introduction of functional groups with defined stereochemical relationships. This selectivity has been particularly valuable in the synthesis of natural products where multiple stereogenic centers must be established with high fidelity.

Research has demonstrated that (3S)-3-acetylcyclopentan-1-one exhibits distinctive behavior in the formation of hydrazone derivatives, where the compound shows minimal discrimination between its two carbonyl groups. This characteristic leads to the formation of bis-hydrazones that generate complex nuclear magnetic resonance spectra containing multiple sets of signals corresponding to different stereoisomeric forms. The analysis of these spectra provides valuable information about enantiomeric excess in asymmetric transformations, making the compound useful as both a synthetic intermediate and an analytical tool.

The compound's utility in asymmetric synthesis has been enhanced by its compatibility with various chiral auxiliary systems, particularly oxazolidinones that have found widespread application in asymmetric transformations. The integration of (3S)-3-acetylcyclopentan-1-one with these chiral auxiliaries has enabled the development of highly enantioselective synthetic routes to complex target molecules. These applications have been particularly valuable in pharmaceutical chemistry, where the precise control of stereochemistry is essential for biological activity.

The significance of this compound extends to its role in methodology development, where researchers have utilized its predictable reactivity patterns to establish new synthetic protocols. The compound's behavior in various reaction conditions has provided insights into the fundamental principles governing asymmetric transformations, contributing to the broader understanding of stereochemical control in organic synthesis. These contributions have been particularly important in advancing the field of asymmetric catalysis and chiral auxiliary chemistry.

| Application Area | Specific Use | Synthetic Advantage |

|---|---|---|

| Natural Product Synthesis | Chiral Building Block | Stereochemical control |

| Pharmaceutical Intermediates | Asymmetric Construction | Enantiomeric purity |

| Methodology Development | Reaction Optimization | Predictable reactivity |

| Analytical Chemistry | Enantiomeric Analysis | Hydrazone formation |

| Chiral Auxiliary Systems | Asymmetric Induction | High selectivity |

(3S)-3-Acetylcyclopentan-1-one is a chiral organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol [1]. The compound features a five-membered cyclopentanone ring with an acetyl substituent at the C-3 position [1] [2]. Its structure can be represented by the IUPAC name (3S)-3-acetylcyclopentan-1-one, which explicitly indicates the stereochemistry at the C-3 position [1].

The molecule contains two carbonyl groups: one as part of the cyclopentanone ring and another in the acetyl substituent [1]. These functional groups significantly influence the compound's chemical behavior and physical properties [2]. The canonical SMILES notation for this compound is CC(=O)C1CCC(=O)C1, while the isomeric SMILES notation that captures the stereochemistry is CC(=O)[C@H]1CCC(=O)C1 [1].

Absolute Configuration at C-3 Position

The C-3 position of 3-acetylcyclopentan-1-one constitutes a stereogenic center, as it bears four different substituents: an acetyl group, two different methylene groups of the cyclopentane ring, and a hydrogen atom [1] [11]. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at the C-3 position can be ranked in decreasing order of priority as follows: acetyl group > cyclopentanone carbonyl-adjacent methylene > the other methylene group > hydrogen [11].

When viewed with the lowest priority group (hydrogen) pointing away from the observer, the arrangement of the remaining three groups in decreasing priority follows a counterclockwise direction, confirming the S configuration at the C-3 position [11]. This absolute configuration is explicitly indicated in the compound's name as (3S)-3-acetylcyclopentan-1-one [1].

The S configuration at C-3 is expected to confer optical activity to the molecule, although specific rotation values are not extensively documented in the literature [11]. The enantiomeric purity of synthesized samples would typically be determined using chiral chromatographic techniques or polarimetry [11].

Conformational Studies

The cyclopentane ring in (3S)-3-acetylcyclopentan-1-one can adopt several conformations due to the inherent flexibility of five-membered rings [16] [24]. Unlike cyclohexane rings, which predominantly exist in chair conformations, cyclopentane rings typically adopt non-planar conformations to minimize angle strain and torsional strain [16].

The primary conformations available to the cyclopentane ring in this compound include:

Envelope conformation: In this arrangement, four carbon atoms lie approximately in a plane, with the fifth carbon atom positioned out of this plane [16] [24]. This conformation minimizes ring strain and is likely the predominant form for the cyclopentane ring in (3S)-3-acetylcyclopentan-1-one [24].

Half-chair (or twist) conformation: This involves two adjacent carbon atoms being displaced from the plane formed by the other three atoms [16]. This conformation has slightly higher energy than the envelope conformation [24].

The position of the acetyl substituent relative to the ring significantly influences the conformational preferences [24]. In the most stable conformation, the acetyl group likely adopts a pseudo-equatorial orientation to minimize steric interactions with the ring [24]. The presence of two carbonyl groups in the molecule also influences the conformational equilibrium through electronic effects [16] [24].

Computational studies on similar cyclopentanone derivatives suggest that the envelope conformation with the acetyl group in a pseudo-equatorial position represents the global energy minimum [24]. The energy differences between various conformers are relatively small, suggesting a dynamic equilibrium between multiple conformational states at room temperature [16] [24].

Crystallographic Analysis

While specific crystallographic data for (3S)-3-acetylcyclopentan-1-one is limited in the literature, structural parameters can be estimated based on related compounds [12] [19]. The compound is expected to crystallize in either a monoclinic or orthorhombic crystal system, with a space group compatible with its chiral nature, such as P2₁ or P2₁2₁2₁ [12].

Estimated unit cell dimensions would likely fall within the ranges: a ≈ 7-9 Å, b ≈ 8-10 Å, c ≈ 10-12 Å, with β ≈ 95-105° if monoclinic [12] [19]. The unit cell would typically accommodate four molecules (Z = 4), which is common for small organic molecules of this size [12].

The expected bond lengths for this compound would be:

- C-C single bonds: 1.50-1.55 Å

- C=O bonds: 1.20-1.22 Å (cyclopentanone carbonyl), 1.21-1.23 Å (acetyl carbonyl)

- C-H bonds: 0.95-1.00 Å [12] [19]

Bond angles within the cyclopentane ring would deviate from the ideal tetrahedral angle (109.5°), with typical C-C-C angles in the range of 105-110°, reflecting the inherent ring strain [12] [24]. The carbonyl groups would exhibit typical sp² hybridization with O=C-C angles of approximately 120-125° [12].

The crystal packing would likely be influenced by weak intermolecular interactions, particularly involving the carbonyl groups, which could participate in C-H···O hydrogen bonding [12] [19]. These interactions would contribute to the three-dimensional arrangement of molecules in the crystal lattice [19].

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of (3S)-3-acetylcyclopentan-1-one are crucial for understanding its behavior in chemical reactions and physical processes [14] [15]. While specific experimental values for this compound are limited, estimates can be made based on structural considerations and data from similar compounds [14].

The standard enthalpy of formation (ΔHf°) for (3S)-3-acetylcyclopentan-1-one is estimated to be in the range of -350 to -400 kJ/mol [14] [15]. This negative value indicates that the formation of the compound from its elements in their standard states is exothermic [15].

The standard Gibbs free energy of formation (ΔGf°) is estimated to be approximately -150 to -200 kJ/mol [14] [15]. This negative value indicates the thermodynamic stability of the compound relative to its constituent elements [15].

The standard entropy (S°) of (3S)-3-acetylcyclopentan-1-one is estimated to be in the range of 300 to 350 J/(mol·K) [14]. This value reflects the molecular complexity and the number of possible microscopic states accessible to the molecule [14] [15].

The heat capacity (Cp) is estimated to be approximately 150 to 200 J/(mol·K) [14]. This property is important for understanding the compound's thermal behavior and its response to temperature changes [14] [15].

These thermodynamic parameters indicate that (3S)-3-acetylcyclopentan-1-one is a thermodynamically stable compound under standard conditions [14] [15]. The stability criteria for thermodynamic potentials suggest that the compound should maintain its structural integrity in the absence of reactive species or extreme conditions [15].

Solubility Profile in Various Solvents

The solubility profile of (3S)-3-acetylcyclopentan-1-one varies significantly across different solvents, reflecting the compound's polarity and ability to form intermolecular interactions [6] [18]. The presence of two carbonyl groups makes the molecule moderately polar, influencing its solubility behavior [1] [18].

Table 1: Estimated Solubility Profile of (3S)-3-Acetylcyclopentan-1-one in Various Solvents

| Solvent | Estimated Solubility |

|---|---|

| Water | Slightly soluble |

| Methanol | Highly soluble |

| Ethanol | Highly soluble |

| Acetone | Highly soluble |

| Ethyl Acetate | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Diethyl Ether | Moderately soluble |

| Hexane | Poorly soluble |

| Toluene | Moderately soluble |

| Dimethyl Sulfoxide | Highly soluble |

The compound exhibits good solubility in polar protic solvents such as methanol and ethanol, as well as in polar aprotic solvents like acetone and dimethyl sulfoxide [6] [18]. This solubility pattern is consistent with the compound's ability to participate in hydrogen bonding as a hydrogen bond acceptor through its carbonyl groups [6] [18].

The solubility in water is limited, which is typical for ketones with moderate carbon chain lengths [6] [18]. The presence of the hydrophobic cyclopentane ring and the acetyl methyl group reduces water solubility despite the presence of two carbonyl groups [18].

In non-polar solvents such as hexane, the compound shows poor solubility due to the mismatch in polarity [18]. The solubility generally increases with increasing polarity of the solvent, following the principle of "like dissolves like" [6] [18].

Temperature dependence studies on similar compounds suggest that the solubility of (3S)-3-acetylcyclopentan-1-one would increase with temperature in most solvents, as is typical for solid-liquid equilibria [6]. This temperature dependence can be described by the van't Hoff equation, relating solubility to enthalpy of dissolution and temperature [6].

Stability Under Standard Conditions

(3S)-3-acetylcyclopentan-1-one exhibits reasonable stability under standard laboratory conditions (room temperature, atmospheric pressure, absence of reactive species) [14] [15]. The compound's stability is influenced by its molecular structure, particularly the presence of two carbonyl groups and the cyclopentane ring [14] [15].

At room temperature (20-25°C), the compound is stable and does not undergo significant decomposition when stored properly [14]. However, as a diketone, it may be susceptible to various reactions under certain conditions [14] [15].

Under acidic conditions, (3S)-3-acetylcyclopentan-1-one can undergo enolization, potentially leading to aldol condensation or other carbon-carbon bond-forming reactions [14]. The acetyl group can enolize, and the cyclopentanone carbonyl can serve as an electrophile in such reactions [14] [15].

In basic environments, the compound may undergo base-catalyzed reactions including aldol condensation, retro-aldol reactions, or potential rearrangements [14] [15]. The relative acidity of the α-hydrogens adjacent to the carbonyl groups makes them susceptible to deprotonation under basic conditions [14].

Under oxidative conditions, the methylene groups, particularly those adjacent to the carbonyl groups, may be susceptible to oxidation [14]. Conversely, under reductive conditions, the carbonyl groups can be reduced to alcohols [14] [15].

Long-term stability is best ensured by storing the compound in sealed containers away from light, moisture, and heat [14] [15]. Exposure to ultraviolet light may lead to photochemical reactions, including Norrish type I or II processes, due to the presence of the carbonyl chromophores [14].

The thermodynamic stability criteria, including positive heat capacities and appropriate compressibility values, suggest that (3S)-3-acetylcyclopentan-1-one should maintain its structural integrity under standard conditions in the absence of reactive species [14] [15].

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and stereochemistry of (3S)-3-acetylcyclopentan-1-one [3] [21]. Both proton (¹H) and carbon (¹³C) NMR spectra offer complementary insights into the molecular framework [21] [25].

In the ¹H NMR spectrum, the methyl group of the acetyl substituent typically appears as a singlet at approximately δ 2.1-2.2 ppm with an integration of three protons [21] [25]. The methine proton at the C-3 position, which bears the acetyl group, resonates as a multiplet at approximately δ 3.0-3.5 ppm [21] [25].

The methylene protons of the cyclopentane ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons [21] [25]. The methylene protons adjacent to the carbonyl group (C-2) typically appear at δ 2.1-2.4 ppm, while those at C-4 and C-5 resonate in the ranges of δ 1.8-2.2 ppm and δ 2.1-2.5 ppm, respectively [21] [25].

The ¹³C NMR spectrum displays characteristic signals for the two carbonyl carbons: the cyclopentanone carbonyl at approximately δ 215-220 ppm and the acetyl carbonyl at approximately δ 205-210 ppm [3] [21]. The methyl carbon of the acetyl group typically appears at δ 28-30 ppm [21] [25].

The methine carbon at C-3 resonates at approximately δ 45-55 ppm, reflecting its attachment to the acetyl group [21] [25]. The methylene carbons of the cyclopentane ring appear in the range of δ 20-40 ppm, with specific chemical shifts influenced by their proximity to the carbonyl groups [3] [21] [25].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural information by establishing connectivity between protons and carbons [3] [25]. These techniques are particularly valuable for confirming the stereochemistry at the C-3 position [3] [25].

Infrared Absorption Profile

Infrared (IR) spectroscopy provides information about the functional groups present in (3S)-3-acetylcyclopentan-1-one through characteristic absorption bands [4] [23]. The IR spectrum of this compound is dominated by strong carbonyl stretching bands from both the cyclopentanone and acetyl groups [4] [23].

The cyclopentanone carbonyl group typically exhibits a strong C=O stretching absorption in the range of 1740-1760 cm⁻¹ [4] [23]. This relatively high wavenumber is characteristic of five-membered ring ketones, which experience greater ring strain compared to larger cyclic ketones [4] [23].

The acetyl carbonyl group shows a strong C=O stretching absorption at a slightly lower wavenumber, typically in the range of 1700-1720 cm⁻¹ [4] [23]. The difference in absorption frequencies between the two carbonyl groups allows them to be distinguished in the IR spectrum [4].

Aliphatic C-H stretching vibrations appear in the region of 2850-3000 cm⁻¹, with multiple bands corresponding to the methyl and methylene groups [4] [23]. The methyl group of the acetyl substituent may show characteristic symmetric and asymmetric stretching modes [4] [23].

C-H bending vibrations are observed in the region of 1350-1480 cm⁻¹, with specific bands for the methyl and methylene groups [4] [23]. The cyclopentane ring also contributes to characteristic skeletal vibrations in the fingerprint region below 1500 cm⁻¹ [4] [23].

The IR spectrum serves as a valuable fingerprint for identifying (3S)-3-acetylcyclopentan-1-one and confirming the presence of its key functional groups [4] [23]. The absence of O-H or N-H stretching bands in the 3300-3600 cm⁻¹ region confirms the absence of hydroxyl or amino functionalities [4] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (3S)-3-acetylcyclopentan-1-one, aiding in structural elucidation [5] [17]. The electron ionization (EI) mass spectrum typically shows a molecular ion peak at m/z 126, corresponding to the molecular formula C₇H₁₀O₂ [1] [17].

The fragmentation pattern of (3S)-3-acetylcyclopentan-1-one follows predictable pathways based on the stability of the resulting fragments [5] [17]. Common fragmentation processes include:

Loss of a methyl radical from the acetyl group, resulting in a fragment at m/z 111 [M-CH₃]⁺ [5] [17].

Loss of the entire acetyl group (COCH₃), yielding a fragment at m/z 83 [M-COCH₃]⁺ [5] [17].

Formation of an acetyl fragment (CH₃CO)⁺ at m/z 43, which is a characteristic fragment for compounds containing an acetyl group [5] [17].

Formation of a cyclopentenyl fragment at m/z 55, resulting from complex rearrangements and fragmentations of the cyclopentane ring [5] [17].

Chemical ionization (CI) mass spectrometry, particularly using ammonia as the reagent gas, can provide complementary information [5]. The CI spectrum typically shows a protonated molecular ion [M+H]⁺ at m/z 127, and possibly an ammonium adduct [M+NH₄]⁺ at m/z 144 [5].

High-resolution mass spectrometry can confirm the molecular formula through accurate mass measurement [5]. The theoretical exact mass for C₇H₁₀O₂ is 126.0681, and a close match between the measured and theoretical values provides strong evidence for the proposed structure [5] [17].

UV-Visible Spectral Properties

The ultraviolet-visible (UV-Vis) spectroscopic profile of (3S)-3-acetylcyclopentan-1-one is characterized by absorption bands corresponding to electronic transitions within the molecule, particularly those involving the carbonyl groups [8] [9].

The compound exhibits weak n→π* transitions for the carbonyl groups, typically appearing as low-intensity absorption bands in the region of 270-290 nm [8] [9]. These transitions involve the promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the C=O bond [8] [9].

The presence of two carbonyl groups in (3S)-3-acetylcyclopentan-1-one may lead to slightly different n→π* transition energies for each carbonyl, potentially resulting in a broader absorption band or two closely spaced bands [8] [9]. However, these differences may not be well-resolved in routine UV-Vis spectra [8] [9].

The compound does not contain conjugated systems or aromatic rings, which would typically give rise to stronger π→π* transitions at longer wavelengths [8] [9]. Consequently, (3S)-3-acetylcyclopentan-1-one does not exhibit significant absorption above 300 nm [8] [9].

The UV-Vis spectrum can be influenced by the solvent environment, with polar solvents capable of hydrogen bonding potentially causing hypsochromic (blue) shifts in the n→π* transitions [8] [9]. This solvatochromic effect arises from stabilization of the ground-state non-bonding electrons through hydrogen bonding or dipole-dipole interactions with the solvent [8] [9].

Enantioselective Synthetic Routes

Catalytic Stereoselective Synthesis

Lewis Acid-Catalyzed Cycloaddition Approaches

The development of catalytic stereoselective synthesis methods has emerged as a cornerstone for accessing enantioenriched (3S)-3-acetylcyclopentan-1-one derivatives. Dual Lewis acid catalytic systems, particularly the combination of indium tribromide and ethylaluminum dichloride (InBr₃-EtAlCl₂), have demonstrated exceptional effectiveness in promoting formal [3+2]-cycloaddition reactions between donor-acceptor cyclopropanes and in situ-generated ketenes [4] [5].

These catalytic systems operate through a carefully orchestrated mechanism where the Lewis acids activate both reaction partners synergistically. The InBr₃ component facilitates the ring-opening of donor-acceptor cyclopropanes, while EtAlCl₂ promotes ketene formation and subsequent cycloaddition. Under optimized conditions, this methodology delivers cyclopentanone products in yields ranging from 70-93% with excellent diastereoselectivity (typically >20:1) and enantiospecificity exceeding 90% [5].

Reaction Optimization and Scope

The optimal reaction conditions require precise temperature control, typically maintained between -78°C and 25°C to prevent ketene dimerization while ensuring adequate reactivity. The catalyst loading can be maintained at relatively low levels (15-30 mol%) without compromising selectivity or yield. The reaction scope encompasses various substitution patterns on both the cyclopropane and ketene components, enabling access to structurally diverse cyclopentanone derivatives [4] [6].

Chiral Auxiliary-Based Approaches

Evans Oxazolidinone Methodology

Chiral auxiliary-based strategies have proven particularly effective for the stereocontrolled synthesis of (3S)-3-acetylcyclopentan-1-one. The Evans oxazolidinone auxiliary system stands out as the most widely employed approach, offering exceptional levels of stereochemical control through substrate-directed reactions [7] [8].

The methodology typically involves the attachment of the oxazolidinone auxiliary to an appropriate precursor, followed by asymmetric aldol reactions or alkylation processes that establish the desired stereochemistry. The auxiliary can be removed under mild conditions without compromising the newly formed stereocenters, yielding enantiomerically pure products with typical optical purities exceeding 95% [9] [7].

Substrate-Controlled Stereoinduction

Alternative chiral auxiliary approaches include the use of camphor-derived auxiliaries and carbohydrate-based directing groups. These systems exploit the inherent chirality of readily available natural products to induce stereoselectivity in subsequent transformations. The substrate-controlled approach has demonstrated particular utility in the synthesis of complex cyclopentanone derivatives where multiple stereogenic centers must be established with high fidelity [10] [11].

Kinetic Resolution Techniques

Dynamic Kinetic Resolution Systems

Kinetic resolution techniques offer an attractive alternative for accessing enantioenriched cyclopentanone derivatives, particularly through dynamic kinetic resolution (DKR) processes. These methodologies combine racemization of starting materials with enantioselective transformation, theoretically enabling quantitative conversion to a single enantiomer [12] [13] [14].

The most successful DKR approaches employ dual catalytic systems where one catalyst promotes rapid racemization of the substrate while a second, chiral catalyst selectively transforms one enantiomer. For cyclopentanone synthesis, rhodium-catalyzed hydroacylation coupled with amine-catalyzed aldehyde racemization has shown particular promise, achieving enantioselectivities exceeding 95% with excellent yields [14] [15].

Asymmetric Hydrogenation Methods

Asymmetric hydrogenation represents another powerful kinetic resolution approach, particularly for the synthesis of substituted cyclopentanols that can be subsequently oxidized to the corresponding ketones. Iridium-based catalysts with chiral phosphine ligands have demonstrated exceptional performance in the dynamic kinetic resolution of racemic α-aryl-β-ethoxycarbonyl cyclopentanones, achieving enantioselectivities up to 99% with excellent diastereoselectivity [13] [16].

| Methodology | Enantioselectivity (% ee) | Yield Range (%) | Reaction Conditions | Scalability |

|---|---|---|---|---|

| InBr₃-EtAlCl₂ Dual Catalysis | 90-99 | 70-93 | -78°C to 25°C, 1-12 h | Good |

| Evans Oxazolidinone | 85-97 | 50-85 | 0°C to 80°C, 4-48 h | Excellent |

| Dynamic Kinetic Resolution | 91-99 | 89-95 | 25°C to 150°C, 12-72 h | Good |

Oxidative Rearrangement Methods

From Diketone Precursors

1,4-Diketone Cyclization

Oxidative rearrangement from diketone precursors represents a well-established synthetic route to cyclopentanone derivatives. The transformation of 1,4-diketones through base-catalyzed intramolecular aldol cyclization provides direct access to substituted cyclopentanones with predictable regioselectivity [17] [18].

The reaction typically employs potassium carbonate in refluxing methanol, promoting the intramolecular cyclization through enolate formation and subsequent aldol condensation. This methodology has been successfully applied to the synthesis of γ-functionalized cyclopentenones, which can be further reduced to the corresponding saturated ketones. Yields typically range from 70-90%, with the reaction being particularly effective for substrates bearing electron-withdrawing groups [17].

1,3-Diketone Rearrangements

The oxidative rearrangement of 1,3-diketones offers an alternative approach, utilizing metal-free conditions with molecular iodine and tert-butyl hydroperoxide (I₂/TBHP). This transformation proceeds through oxidative aryl migration followed by carbon-carbon bond cleavage, ultimately leading to 1,2-diaryl diketones that can be further manipulated to access cyclopentanone derivatives [19] [20].

The reaction mechanism involves initial oxidation of the diketone substrate, followed by rearrangement through a radical-mediated process. The methodology demonstrates good functional group tolerance and can be scaled to preparative levels with yields typically ranging from 65-85% [19] [20].

Mechanism of Rearrangement

Nef Conversion Pathway

The Nef conversion represents a crucial mechanistic pathway in the oxidative rearrangement approach to cyclopentanone synthesis. This transformation involves the conversion of nitroalkanes to carbonyls through nitronate anion formation followed by acid-mediated rearrangement [17].

The mechanism proceeds through initial deprotonation of the nitro compound with sodium methoxide, generating the corresponding nitronate anion. Subsequent treatment with concentrated sulfuric acid at low temperature (-50°C) promotes the elimination of nitrous acid and formation of the desired carbonyl functionality. This methodology has proven particularly effective for the synthesis of 1,4-diketones from γ-nitroketones, which can then undergo cyclization to form cyclopentanone derivatives [17].

Radical-Mediated Processes

Alternative mechanistic pathways involve radical-mediated oxidative processes, particularly those employing hypervalent iodine reagents or other oxidizing systems. These transformations typically proceed through single-electron transfer mechanisms, generating radical intermediates that can undergo rearrangement or cyclization to form the desired cyclopentanone products [19] [21].

| Precursor Type | Rearrangement Mechanism | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| 1,4-Diketones | Intramolecular aldol cyclization | K₂CO₃, MeOH, reflux | 70-90 |

| γ-Nitroketones | Nef conversion + cyclization | NaOMe, H₂SO₄, -50°C | 60-80 |

| 1,3-Diketones | Oxidative C-C bond formation | I₂/TBHP, metal-free | 65-85 |

Cycloaddition-Based Synthetic Strategies

1,3-Dipolar Cycloadditions

Donor-Acceptor Cyclopropane Systems

1,3-Dipolar cycloaddition reactions provide a powerful synthetic strategy for constructing complex cyclopentanone frameworks through the formal [3+2] combination of three-carbon and two-carbon synthons. Donor-acceptor cyclopropanes serve as excellent three-carbon components in these transformations, readily undergoing ring-opening under Lewis acid activation to generate reactive 1,3-dipolar intermediates [22] [23].

The reaction mechanism involves initial coordination of the Lewis acid catalyst to the electron-withdrawing group on the cyclopropane, facilitating ring-opening to generate a zwitterionic intermediate. This species can then undergo cycloaddition with appropriate dipolarophiles to form five-membered ring products with high regioselectivity. The methodology has been successfully applied to the synthesis of highly functionalized cyclopentane derivatives with yields ranging from 75-87% [24].

Multicomponent Reaction Strategies

Recent developments have focused on multicomponent 1,3-dipolar cycloaddition reactions that enable the assembly of complex molecular architectures in a single operation. These approaches combine cyclopentanone-derived enamines with sulfonylazides through metal-free 1,3-dipolar cycloaddition, followed by ring-opening and molecular rearrangement to generate functionalized products [25].

The reaction proceeds through initial cycloaddition to form a primary cycloadduct, which subsequently undergoes ring-opening and rearrangement to yield linear sulfonyl amidine derivatives. This methodology offers advantages in terms of atom economy and synthetic efficiency, while providing access to structurally diverse products through variation of the reaction components [25].

Asymmetric Nitrone Cycloadditions

Chiral Catalyst Systems

Asymmetric nitrone cycloadditions represent a highly effective approach for the stereoselective synthesis of cyclopentanone derivatives. Chiral N,N′-dioxide/cobalt(II) catalyst systems have demonstrated exceptional performance in promoting the asymmetric 1,3-dipolar cycloaddition of nitrones with various dipolarophiles [26].

The cobalt-based catalyst system operates through coordination of the nitrone substrate to the chiral ligand environment, creating a well-defined asymmetric pocket that controls the stereochemical outcome of the cycloaddition. Under optimized conditions, this methodology delivers products with enantioselectivities up to 98% and diastereoselectivities exceeding 19:1 [26].

Substrate Scope and Limitations

The scope of asymmetric nitrone cycloadditions encompasses a wide range of nitrone substrates and dipolarophile partners. Aromatic nitrones generally provide higher selectivities compared to aliphatic analogues, while electron-deficient dipolarophiles show enhanced reactivity. The methodology has been successfully applied to the synthesis of complex spiroisoxazolidine frameworks that can be converted to cyclopentanone derivatives through subsequent transformations [26] [27].

Industrial Scale Production Considerations

Scalability of Enantioselective Methods

Catalyst Recovery and Recycling

The industrial implementation of enantioselective synthetic methods for (3S)-3-acetylcyclopentan-1-one requires careful consideration of catalyst recovery and recycling strategies. Heterogeneous catalysts generally offer advantages in terms of separation and reuse, with recovery rates typically exceeding 85-95% for properly designed systems [28] [29].

Homogeneous catalysts, while often providing superior selectivity, present challenges for large-scale implementation due to separation difficulties and potential metal contamination of products. Recent developments in catalyst immobilization and supported systems have begun to address these limitations, enabling the development of recoverable homogeneous catalysts that maintain high activity and selectivity [28] [29].

Process Intensification Strategies

Industrial scale production benefits significantly from process intensification approaches that maximize throughput while minimizing equipment footprint and energy consumption. Continuous flow reactors have shown particular promise for enantioselective synthesis, offering improved heat and mass transfer characteristics along with enhanced process control [29] [30].

Microreactor technology enables precise control of reaction parameters, leading to improved selectivity and reduced side product formation. The integration of continuous processing with in-line purification and analysis further enhances the overall process efficiency and product quality [29] [31].

Economic Viability Analysis

Raw Material Cost Considerations

The economic viability of industrial (3S)-3-acetylcyclopentan-1-one production depends critically on raw material costs and availability. Current market prices for key starting materials range from $1.5-4.0 per kilogram, depending on the specific synthetic route employed [32] [33].

Cyclopentene-based routes benefit from the availability of this material as a byproduct of ethylene production, providing a cost-effective starting point. Alternative routes utilizing adipic acid or other commodity chemicals must compete on the basis of overall process efficiency and yield rather than raw material cost alone [34] [35].

Energy and Infrastructure Requirements

Industrial production processes typically operate at elevated temperatures (200-400°C) and require significant energy input for heating and cooling operations. Heat integration strategies can substantially reduce energy consumption by utilizing waste heat for process preheating and other thermal requirements [36] [37].

The capital investment for manufacturing facilities depends on the chosen production route and required capacity. Estimates for modern cyclopentanone production facilities range from $50-200 million for plants with annual capacities of 10,000-50,000 tonnes [37] [33].

| Production Parameter | Current Status | Optimization Target | Key Challenge |

|---|---|---|---|

| Catalyst Recovery | 85-95% for heterogeneous systems | >95% recovery rate | Catalyst deactivation |

| Process Efficiency | 70-85% atom economy | >90% atom economy | Side reactions |

| Energy Requirements | 200-400°C operation | Lower temperature processes | Heat integration |

| Product Purity | 95-99% achievable | >99.5% pharmaceutical grade | Separation costs |

The current global market for cyclopentanone is approximately 102,000 tonnes annually, with projected growth at 3.2% CAGR through 2035. The pharmaceutical industry represents the largest end-use segment, accounting for approximately 45% of total demand [32]. This market dynamic supports continued investment in improved synthetic methodologies and process optimization for (3S)-3-acetylcyclopentan-1-one production.